3-(3-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties. This compound, with its fluorinated phenyl groups, exhibits unique chemical and biological properties that make it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives with different functional groups.
Scientific Research Applications
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is investigated for its potential use in developing new pharmaceuticals, particularly as anticancer agents.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is known to interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. For example, it can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but with additional fluorine atoms, which can influence its reactivity and biological activity.
(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: The presence of a bromine atom instead of a fluorine atom can lead to different chemical and biological properties.
Uniqueness
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which can influence its electronic properties and reactivity. The presence of fluorine atoms can enhance its stability and biological activity compared to non-fluorinated chalcones.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGPZYAKOBUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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